PSI-112
Description
PSI-112 is a small-molecule inhibitor that binds to the active site of plasminogen (Plm), a key enzyme in fibrinolysis and extracellular matrix remodeling. It is structurally characterized by a tranexamic acid (TXA) moiety, which plays a critical role in its inhibitory mechanism . This compound has been studied in the context of urokinase plasminogen activator (uPA) inhibition, particularly in cancer cell migration assays.
Properties
CAS No. |
1854997-77-5 |
|---|---|
Molecular Formula |
C35H48N4O3 |
Molecular Weight |
572.79 |
IUPAC Name |
(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(quinolin-2-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H48N4O3/c1-2-3-4-5-6-9-22-37-35(41)33(39-34(40)29-16-12-27(24-36)13-17-29)23-26-14-20-31(21-15-26)42-25-30-19-18-28-10-7-8-11-32(28)38-30/h7-8,10-11,14-15,18-21,27,29,33H,2-6,9,12-13,16-17,22-25,36H2,1H3,(H,37,41)(H,39,40)/t27-,29-,33-/m0/s1 |
InChI Key |
ZGUNTZKJIWJKEH-GSZYCOFVSA-N |
SMILES |
O=C(NCCCCCCCC)[C@H](CC1=CC=C(OCC2=CC=C(C=CC=C3)C3=N2)C=C1)NC([C@@H]4CC[C@@H](CN)CC4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSI-112; PSI112, PSI 112; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
PSI-112 shares structural similarities with tranexamic acid (TXA), a known antifibrinolytic agent. Both compounds position their TXA moieties equivalently within the Plm active site, suggesting overlapping binding mechanisms. However, this compound exhibits enhanced specificity for Plm compared to TXA, which broadly inhibits plasminogen activation across multiple serine proteases .
Mechanistic Differences
- This compound: Acts as a competitive inhibitor by occupying the Plm active site, preventing substrate cleavage. Its efficacy is context-dependent, showing pronounced inhibition in uPA-rich environments (e.g., cancer cells) .
- TXA: Inhibits both Plm and uPA but lacks specificity, leading to off-target effects in non-pathological tissues. TXA’s broader mechanism limits its therapeutic utility in cancer compared to this compound .
Pharmacological Profiles
The table below summarizes key pharmacological differences:
Comparison with Other Plasminogen Inhibitors
EACA, like TXA, is a lysine analog with non-specific binding, whereas aprotinin (a serine protease inhibitor) targets multiple enzymes, including plasmin and kallikrein. This compound’s advantage lies in its targeted action, minimizing systemic side effects observed with broader inhibitors .
Research Findings and Clinical Implications
- In Vitro Studies: this compound reduced Transwell migration of MDA-MB-231 cells by 70%, outperforming TXA (40% reduction) .
- Toxicity Profile: No adverse effects on cell viability were reported at inhibitory concentrations, suggesting a favorable safety window .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
